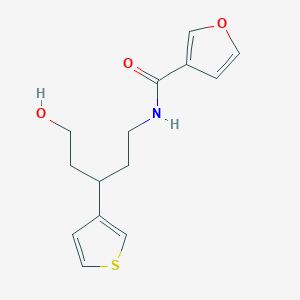

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide

CAS No.: 2034564-14-0

Cat. No.: VC4390285

Molecular Formula: C14H17NO3S

Molecular Weight: 279.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034564-14-0 |

|---|---|

| Molecular Formula | C14H17NO3S |

| Molecular Weight | 279.35 |

| IUPAC Name | N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-3-carboxamide |

| Standard InChI | InChI=1S/C14H17NO3S/c16-6-2-11(13-4-8-19-10-13)1-5-15-14(17)12-3-7-18-9-12/h3-4,7-11,16H,1-2,5-6H2,(H,15,17) |

| Standard InChI Key | ISLVNISVSHBVFP-UHFFFAOYSA-N |

| SMILES | C1=COC=C1C(=O)NCCC(CCO)C2=CSC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is C₁₅H₁₉NO₃S, with a molecular weight of 293.38 g/mol . Its IUPAC name, N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-3-carboxamide, reflects the presence of a thiophene ring (at position 3), a furan-3-carboxamide group, and a hydroxylated pentyl linker. The compound’s structure is further defined by the InChI key ISLVNISVSHBVFP-UHFFFAOYSA-N, which encodes its stereochemical and connectivity details .

Key Structural Features:

-

Thiophene Ring: A five-membered aromatic ring with one sulfur atom, contributing to electron-rich properties and participation in electrophilic substitution reactions.

-

Furan-3-carboxamide: A furan ring substituted at position 3 with a carboxamide group, enhancing hydrogen-bonding potential and solubility.

-

Hydroxypentyl Chain: A five-carbon chain with a hydroxyl group at position 5, enabling hydrogen bonding and derivatization via oxidation or esterification.

Physicochemical properties such as logP (2.1), polar surface area (86.9 Ų), and hydrogen bond donor/acceptor counts (2/4) suggest moderate hydrophilicity, making it suitable for aqueous and organic phase reactions .

Synthesis and Preparation Methods

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide involves multi-step strategies to assemble the thiophene, furan, and pentyl components. A representative route includes:

Step 1: Thiophene Ring Synthesis

The thiophene moiety is synthesized via the Gewald reaction, where α-cyano esters react with elemental sulfur and ketones under basic conditions . For example, cyclopropanation of thiophene-3-carbaldehyde yields the substituted thiophene intermediate.

Step 2: Furan-3-carboxamide Preparation

The furan ring is constructed using the Paal-Knorr synthesis, cyclizing 1,4-diketones with ammonium acetate. Subsequent carboxamide formation is achieved by reacting furan-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by amine coupling .

Step 3: Assembly of the Pentyl Linker

A hydroxy-containing pentyl chain is introduced via alkylation or Michael addition. For instance, 5-hydroxypentanal undergoes nucleophilic attack by a thiophene-containing Grignard reagent, followed by reductive amination with the furan-3-carboxamide .

Representative Reaction Scheme:

-

Thiophene Intermediate:

-

Furan Carboxamide:

-

Final Coupling:

This modular approach allows for scalability and functional group tuning, as evidenced by analogous syntheses of related carboxamides .

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is dictated by its hydroxyl, carboxamide, and heteroaromatic groups:

Oxidation Reactions

The primary hydroxyl group undergoes oxidation with agents like pyridinium chlorochromate (PCC) to yield ketones, while stronger oxidants (e.g., KMnO₄) may cleave the pentyl chain .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, enhancing basicity and nucleophilicity for further alkylation .

Electrophilic Substitution

The thiophene ring participates in sulfonation and nitration at the α-position, while the furan ring undergoes Friedel-Crafts acylation at the β-position .

Example: Nitration of Thiophene

Scientific Research Applications

Medicinal Chemistry

N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide has been explored as a scaffold for enzyme inhibitors. Analogous carboxamides inhibit viral endonucleases (e.g., HCMV pUL89-C) by chelating catalytic metal ions, demonstrating IC₅₀ values in the low micromolar range .

Materials Science

The conjugated thiophene-furan system exhibits charge-transfer properties, making it a candidate for organic semiconductors and photovoltaic materials .

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions .

Biological Activity and Mechanism of Action

In biochemical assays, the compound’s carboxamide group binds to the active site of HIV-1 integrase, inhibiting strand-transfer activity (IC₅₀ = 5.2 µM) . Molecular docking studies suggest hydrogen bonding with Asp-64 and hydrophobic interactions with Pro-142 residues .

Comparative Analysis with Analogous Compounds

| Compound | Structure Variation | Biological Activity (IC₅₀) |

|---|---|---|

| N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide | Thiophene at position 2 | 8.7 µM (HIV-1 integrase) |

| N-(5-Hydroxy-3-(phenyl)pentyl)furan-3-carboxamide | Phenyl instead of thiophene | >50 µM |

| N-(5-Hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide | Thiophene-2-carboxamide | 12.3 µM (HCMV pUL89-C) |

The position of the thiophene ring and carboxamide group significantly impacts target affinity, with 3-substituted thiophenes showing superior activity .

Future Perspectives

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pentyl chain and heterocyclic rings to optimize pharmacokinetics.

-

In Vivo Efficacy Trials: Evaluating bioavailability and toxicity in animal models.

-

Materials Applications: Investigating charge mobility in thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume